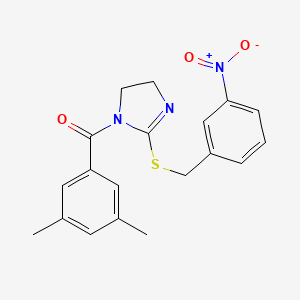
(3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, case studies, and structural evaluations.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dimethylphenyl group, a thioether linkage with a nitrobenzyl moiety, and an imidazole ring. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated activity against various bacterial strains, including Streptococcus pneumoniae and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| C3 | S. pneumoniae | 8 |
| IT10 | M. tuberculosis | 2.32 |
| IT06 | M. tuberculosis | 15.22 |
The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds related to the imidazole structure, indicating their effectiveness against specific pathogens .
Anticancer Activity
Imidazole derivatives have also been evaluated for their anticancer properties. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 6.82 |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | HCT-15 (colon cancer) | 1.95 |
These results suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Disruption of Cellular Processes : The imidazole ring is known to interfere with cellular signaling pathways that promote survival and proliferation in cancer cells.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazole derivatives highlighted that modifications on the benzene ring significantly influenced the antimicrobial potency. The introduction of electron-withdrawing groups like nitro groups enhanced activity against S. pneumoniae, suggesting a structure-activity relationship (SAR) where electronic properties play a crucial role .
Evaluation of Anticancer Properties
In another study focusing on anticancer properties, derivatives were tested against several cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain modifications led to increased selectivity and potency against specific cancer types while minimizing toxicity to normal cells .
特性
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-14(2)10-16(9-13)18(23)21-7-6-20-19(21)26-12-15-4-3-5-17(11-15)22(24)25/h3-5,8-11H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLXFNHVPITFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














